molecular formula C10H5ClN2 B2690082 3-Chloroquinoline-6-carbonitrile CAS No. 2112519-82-9

3-Chloroquinoline-6-carbonitrile

Cat. No.: B2690082
CAS No.: 2112519-82-9
M. Wt: 188.61
InChI Key: SIBFLEXPJNDLSZ-UHFFFAOYSA-N
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Description

3-Chloroquinoline-6-carbonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific molecular targets and pathways for this compound may vary depending on its application and the biological system being studied.

Comparison with Similar Compounds

3-Chloroquinoline-6-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

3-chloroquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFLEXPJNDLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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